(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
Overview
Description
Mechanism of Action
Target of Action
Boc-arg(boc)2-OH, also known as (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid, is a derivative of the amino acid arginine . It is primarily used as a building block in the synthesis of peptides . The primary targets of this compound are therefore the peptide chains that it helps to construct .
Mode of Action
Boc-arg(boc)2-OH acts as a protective agent for the amino acid arginine during peptide synthesis . It protects the amino groups of arginine from unnecessary side reactions, allowing for the controlled reaction of specific groups to obtain the desired product .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino groups of arginine, it ensures the correct formation of peptide bonds and prevents unwanted side reactions . The downstream effects include the successful synthesis of the desired peptide chains .
Result of Action
The primary result of Boc-arg(boc)2-OH’s action is the successful synthesis of peptide chains with the correct sequence of amino acids . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .
Action Environment
The action of Boc-arg(boc)2-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Furthermore, the compound should be stored at room temperature and away from fire sources and oxidizing agents for safety and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O). This reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under basic conditions . The reaction proceeds as follows:
- Arginine is dissolved in the organic solvent.
- Di-tert-butyl dicarbonate is added to the solution.
- The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protective groups using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU)
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in dioxane.
Coupling: DIC or HBTU in DMF or DCM.
Major Products
Deprotection: Arginine and tert-butanol.
Scientific Research Applications
(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and prodrugs with anticancer activity
Industry: Applied in the production of cosmetics and other consumer products
Comparison with Similar Compounds
(S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its multiple Boc protective groups, which provide enhanced stability and selectivity in chemical reactions. Similar compounds include:
Boc-arg-OH: A derivative with a single Boc group.
Fmoc-arg(boc)2-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) group in addition to Boc groups
These compounds differ in their protective groups and are chosen based on the specific requirements of the synthesis process.
Properties
IUPAC Name |
(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOFOVHACSQSIE-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464257 | |
Record name | BOC-ARG(BOC)2-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97745-69-2 | |
Record name | BOC-ARG(BOC)2-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30464257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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